2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine
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Overview
Description
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine is a complex organic compound with the molecular formula C4H5F2N5O8 and a molecular weight of 289.1080 g/mol . This compound is characterized by the presence of multiple nitro groups and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require controlled temperatures and the use of strong acids like nitric acid and sulfuric acid. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, leading to the formation of various substituted products.
Scientific Research Applications
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine involves its interaction with molecular targets, primarily through its nitro and fluorine groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-N-nitrosoethylamine include:
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitroethylamine: This compound has a similar structure but lacks the nitroso group.
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-N,2,2-trinitroethylamine: This compound has an additional nitro group, making it more reactive.
Properties
CAS No. |
34882-70-7 |
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Molecular Formula |
C4H4F2N6O9 |
Molecular Weight |
318.11 g/mol |
IUPAC Name |
N,N-bis(2-fluoro-2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H4F2N6O9/c5-3(9(14)15,10(16)17)1-8(7-13)2-4(6,11(18)19)12(20)21/h1-2H2 |
InChI Key |
CJWGMUNVKIXFRF-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N(CC([N+](=O)[O-])([N+](=O)[O-])F)N=O |
Origin of Product |
United States |
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